molecular formula C12H10PSe+ B3334286 Diphenylphosphine selenide CAS No. 5853-64-5

Diphenylphosphine selenide

Cat. No. B3334286
CAS RN: 5853-64-5
M. Wt: 264.2 g/mol
InChI Key: LPZSDUWKJMIQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylphosphine selenide is an organoselenium compound . It has the molecular formula C12H11PSe and a molecular weight of 265.15 . It is used as a precursor for the synthesis of chalcogenide quantum dots .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Se]=P(C1=CC=CC=C1)C2=CC=CC=C2 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder or crystals . It has a melting point of 110-115 °C .

Scientific Research Applications

Quantum Dot Synthesis and Analysis

  • Nucleation of Quantum Dots: Diphenylphosphine selenide plays a critical role in the nucleation of quantum dots (QDs). It is used to improve the yields of II-VI and IV-VI QDs in quantum dot syntheses. This improvement is significant in the context of semiconductor technology and nanomaterials (Evans, Evans, & Krauss, 2010).
  • In Situ Probing of Quantum Dot Evolution: In a study involving zinc selenide (ZnSe) colloidal semiconductor quantum dots, diphenylphosphine was used to facilitate the dissolution of zinc oleate, demonstrating its importance in the formation and analysis of quantum dots (Hao et al., 2020).

Coordination Chemistry and Catalysis

  • Ligand Synthesis and Catalysis: this compound derivatives have been used in synthesizing diphosphine ligands for coordination chemistry. These ligands have applications in palladium-catalyzed reactions, highlighting their role in catalytic processes (Czauderna et al., 2015).
  • Aza-Heck Reactions: Phosphine selenides, including this compound, have been introduced as catalysts for the aza-Heck reaction of alkenes. Their use demonstrates greater regio- and stereoselectivity compared to other catalysts, showcasing their potential in organic synthesis (Zheng et al., 2018).

Structural and Reactivity Studies

  • Structural Analysis of Phosphine Derivatives: Studies on various phosphine derivatives, including this compound, have provided insights into their structural properties. These analyses are important for understanding the reactivity and potential applications of these compounds (Montes-Tolentino et al., 2018)2. Reaction Mechanisms Involving Phosphine Selenides: The study of the reactivity of this compound and related compounds has provided valuable insights into their behavior in various chemical reactions. This knowledge is critical for designing new chemical processes and materials (Gusarova et al., 2010).

Molecular and Nanoscale Control

  • Molecular Control of Nanoscale Composition: The reactivity of phosphine-chalcogenide precursors, including this compound, has been shown to control the composition and morphology of CdS-CdSe nanocrystal dots and rods. This control is pivotal in tailoring the properties of nanomaterials for specific applications (Ruberu et al., 2012).

Safety and Hazards

Diphenylphosphine selenide is classified as toxic if swallowed or inhaled. It may cause skin irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Diphenylphosphine selenide has potential applications in the field of photovoltaics and light-emitting diodes due to its use as a precursor in the synthesis of chalcogenide quantum dots . A study on the synthesis of ultra-small PbSe nanocrystals using this compound suggests potential use in nanostructure-based solar cells .

properties

IUPAC Name

diphenyl(selanylidene)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZSDUWKJMIQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10PSe+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphine selenide
Reactant of Route 2
Diphenylphosphine selenide
Reactant of Route 3
Diphenylphosphine selenide
Reactant of Route 4
Diphenylphosphine selenide
Reactant of Route 5
Diphenylphosphine selenide
Reactant of Route 6
Diphenylphosphine selenide

Q & A

Q1: What is the role of diphenylphosphine selenide in CdSe nanocrystal synthesis?

A1: this compound serves as a selenium source and plays a crucial role in the formation of CdSe monomers, the building blocks of nanocrystals. [] It reacts with cadmium precursors, such as cadmium oleate, in the presence of primary amines and diphenylphosphine, to generate these monomers. []

Q2: How does the presence of impurities in commercially available trioctylphosphine selenide (TOPSe) impact nanocrystal synthesis?

A2: Studies have shown that pure TOPSe is surprisingly unreactive with metal carboxylates and cannot produce quantum dots (QDs). [] Secondary phosphines present as impurities in commercial TOPSe are actually responsible for QD nucleation. [] Using pure SeDPP instead of TOPSe can significantly improve the yield and control over nanocrystal synthesis. []

Q3: How does this compound influence the size and structure of CdSe nanocrystals?

A3: The reactivity of SeDPP, compared to other precursors like diphenylphosphine sulfide (SDPP), influences the nucleation and growth kinetics of nanocrystals. [] In the synthesis of ZnSeS nanocrystals, SeDPP's higher reactivity leads to the initial formation of a selenium-rich core. [] Subsequently, both SeDPP and SDPP contribute to the formation of a sulfur-rich shell, ultimately creating a gradient-alloyed structure. []

Q4: Can this compound be used to control the optical properties of nanocrystals?

A4: Yes, research shows that by using this compound to introduce naphthalene-containing ligands onto the surface of CdSe clusters, their optical properties can be tuned. [] Specifically, energy transfer between the cluster's excited state and these ligands leads to ligand phosphorescence, influencing the overall luminescence of the material. []

Q5: Are there computational studies investigating this compound's role in nanocrystal formation?

A5: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of CdSe monomer formation involving this compound. [] These simulations provide valuable insights into the reaction pathways, transition states, and energy barriers involved in the process. []

Q6: What is the molecular structure of this compound?

A6: this compound (C12H11PSe) features a central phosphorus atom bonded to two phenyl groups and one selenium atom. [, , , , , ] The phosphorus atom adopts a distorted tetrahedral geometry, and the molecule exhibits a Tolman cone angle, which can impact its steric interactions. [, ]

Q7: How is the structure of this compound characterized?

A7: Several techniques are used to characterize SeDPP, including:

  • X-ray crystallography: Provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the electronic environment and connectivity of atoms within the molecule, particularly 31P NMR. [, ]

Q8: What are the potential applications of this compound beyond CdSe nanocrystal synthesis?

A8: this compound serves as a valuable reagent in various chemical reactions and material science applications. For example, it's utilized in synthesizing metal complexes with potential applications in catalysis and materials science. [, ] Its ability to act as a selenium source makes it important for developing new materials with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.